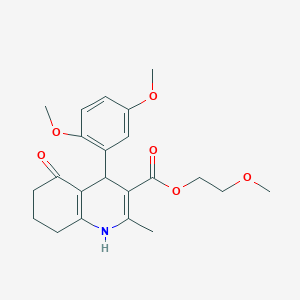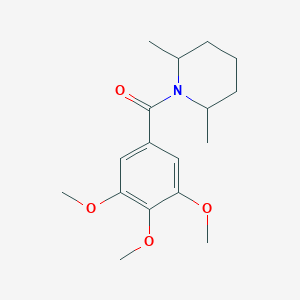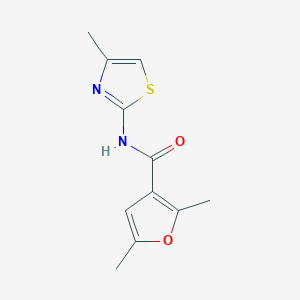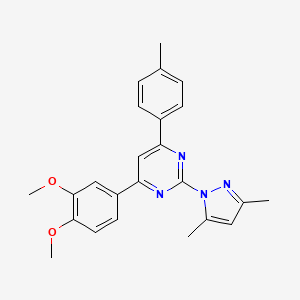![molecular formula C13H16N2O4 B5159838 ethyl N-[4-(acetylamino)benzoyl]glycinate](/img/structure/B5159838.png)
ethyl N-[4-(acetylamino)benzoyl]glycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-(acetylamino)benzoyl]glycinate, also known as ethyl-N-(4-acetamidobenzoyl)-glycinate or EAG, is a chemical compound with the molecular formula C14H16N2O4. It is a white to off-white crystalline powder that is soluble in water and organic solvents. EAG has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, cosmetics, and agrochemicals.
Wirkmechanismus
The mechanism of action of EAG is not fully understood, but studies have suggested that it may act by inhibiting various enzymes and signaling pathways. For example, EAG has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. EAG has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune and inflammatory responses. Additionally, EAG has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and oxidative stress.
Biochemical and Physiological Effects:
EAG has been shown to have various biochemical and physiological effects. In animal studies, EAG has been shown to reduce pain and fever, inhibit inflammation, and induce apoptosis in cancer cells. EAG has also been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. In vitro studies have shown that EAG can inhibit the activity of various enzymes involved in melanin synthesis, including tyrosinase and tyrosinase-related protein-1 (TRP-1). EAG has also been shown to promote root growth and increase crop yield in various plants.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EAG in lab experiments is its relatively low toxicity. Studies have shown that EAG has a low acute toxicity and does not cause significant adverse effects in animals at therapeutic doses. Additionally, EAG is relatively easy to synthesize and purify, making it a cost-effective compound to use in research. One limitation of using EAG in lab experiments is its limited solubility in water, which can make it difficult to use in aqueous-based assays. Additionally, EAG has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for research on EAG. One area of interest is the development of EAG-based drugs for the treatment of inflammatory diseases and cancer. Studies have shown that EAG has potential as an anti-inflammatory and anti-cancer agent, and further research is needed to determine its efficacy and safety in humans. Another area of interest is the development of EAG-based agrochemicals for the promotion of plant growth and crop yield. Studies have shown that EAG can promote root growth and increase crop yield in various plants, and further research is needed to determine its effectiveness in different crops and growing conditions. Finally, further research is needed to elucidate the mechanism of action of EAG and its potential interactions with other compounds and pathways.
Synthesemethoden
EAG can be synthesized using a variety of methods. One of the most common methods involves the reaction of ethyl glycinate hydrochloride with 4-acetamidobenzoic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in a solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and is carried out at room temperature or under reflux conditions. The resulting product is then purified using methods such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
EAG has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, EAG has been investigated for its anti-inflammatory, analgesic, and antipyretic properties. Studies have shown that EAG can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and can reduce pain and fever in animal models. EAG has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
In the cosmetics industry, EAG has been investigated for its skin-lightening and anti-aging properties. Studies have shown that EAG can inhibit the activity of tyrosinase, an enzyme involved in melanin synthesis, and can reduce the appearance of age spots and hyperpigmentation. EAG has also been shown to have antioxidant properties, which can help protect the skin from damage caused by free radicals.
In the agrochemical industry, EAG has been investigated for its potential as a plant growth regulator. Studies have shown that EAG can promote root growth and increase crop yield in various plants, including rice, soybean, and wheat.
Eigenschaften
IUPAC Name |
ethyl 2-[(4-acetamidobenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-3-19-12(17)8-14-13(18)10-4-6-11(7-5-10)15-9(2)16/h4-7H,3,8H2,1-2H3,(H,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYUARRKZRMQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)



![methyl 3-[(2,8-dimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5159806.png)

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-phenylacetamide](/img/structure/B5159826.png)
![1-(2-furylmethyl)-5,7-dimethyl-3-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5159829.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5159831.png)

